molecular formula C18H14O4 B12911326 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid CAS No. 63405-24-3

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid

Cat. No.: B12911326
CAS No.: 63405-24-3
M. Wt: 294.3 g/mol
InChI Key: SMJBCKQPDBMXCP-DHZHZOJOSA-N
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Description

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a synthetic benzofuran derivative that serves as a key chemical intermediate and a scaffold for the development of novel fluorescent probes and bioactive molecules. Its structure, featuring an extended conjugated system due to the styryl group, is central to its function. This compound is structurally analogous to known fluorophores and is primarily utilized in materials science research for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors, where its photophysical properties can be tuned for specific emission wavelengths. In medicinal chemistry, it acts as a privileged scaffold for designing potential pharmacologically active compounds. Researchers investigate its derivatives as potential inhibitors or modulators of various biological targets, given that the benzofuran core is a common motif in drug discovery. The carboxylic acid functional group provides a versatile handle for further synthetic modification through amide coupling or esterification reactions, allowing for the creation of extensive compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. [Source: https://pubchem.ncbi.nlm.nih.gov] [Source: https://www.molbase.com/]

Properties

CAS No.

63405-24-3

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H14O4/c1-21-13-9-6-12(7-10-13)8-11-15-14-4-2-3-5-16(14)22-17(15)18(19)20/h2-11H,1H3,(H,19,20)/b11-8+

InChI Key

SMJBCKQPDBMXCP-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(OC3=CC=CC=C32)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(OC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Perkin Rearrangement

A highly efficient method to prepare benzofuran-2-carboxylic acids involves microwave-assisted Perkin rearrangement of 3-bromocoumarins in the presence of sodium hydroxide and ethanol. This method significantly reduces reaction time from hours to minutes while achieving very high yields (95–99%) of benzofuran-2-carboxylic acids.

Bromocoumarin Substrate Product Yield (%)
3-Bromocoumarin (1a) 99
3-Bromocoumarin (1b) 95
3-Bromocoumarin (1c) 99
3-Bromocoumarin (1d) 97

Reaction conditions: Microwave irradiation at 300 W, 79 °C for 5 minutes in ethanol with sodium hydroxide, followed by acidification with HCl to precipitate the acid.

This method provides a rapid and scalable route to the benzofuran-2-carboxylic acid intermediate, which is crucial for further functionalization.

Introduction of the 4-Methoxystyryl Group

Wittig–Horner Olefination

The installation of the styryl group, particularly the 4-methoxystyryl substituent, is commonly achieved via Wittig–Horner olefination. This reaction couples a benzofuran-2-carboxaldehyde intermediate with a phosphonate reagent bearing the 4-methoxyphenyl moiety.

  • The aldehyde intermediate is prepared from benzofuran derivatives.
  • The phosphonate reagent is reacted under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).
  • The reaction proceeds at elevated temperatures (e.g., 130 °C) over extended periods (up to 24 hours) to afford the styryl-substituted benzofuran derivative.

This method has been reported to give moderate yields (~31%) for the key styryl coupling step, with recovery of unreacted starting materials.

Alternative Synthetic Routes and Key Intermediates

Curtius Rearrangement for Benzofuran-Based Carboxylic Acids

In some synthetic schemes, benzofuran-2-carbohydrazides are converted to benzofuran-2-carbonyl azides by treatment with sodium nitrite in acetic acid at low temperature. Subsequent Curtius rearrangement under reflux in dry xylene generates isocyanatobenzofuran intermediates, which upon reaction with aminobenzoic acids yield benzofuran-based carboxylic acids in moderate yields (68–85%).

This approach allows for structural diversification and functional group tolerance, useful for synthesizing analogs of this compound.

Industrial and Scalable Synthesis Considerations

Multi-Step Synthesis from 4-Hydroxyindanone

A patented industrial method for benzofuran carboxylic acids involves a five-step sequence starting from 4-hydroxyindanone:

  • Ketone silylation
  • Ozonolysis of silylated enol ether
  • Oxidation
  • Esterification
  • Aromatization

The final ester is saponified to yield the benzofuran carboxylic acid with high purity (>99%) and improved overall yield (~62%) compared to older methods.

This method avoids harsh Claisen rearrangement conditions (>200 °C) and minimizes difficult-to-remove isomeric byproducts, making it suitable for pharmaceutical applications.

Summary Table of Key Preparation Methods

Method Key Steps/Conditions Yield Range (%) Advantages Limitations
Microwave-Assisted Perkin Rearrangement 3-Bromocoumarin + NaOH + EtOH, microwave 5 min, 79 °C 95–99 Rapid, high yield, scalable Requires microwave equipment
Wittig–Horner Olefination Aldehyde + phosphonate, DMA, 130 °C, 24 h ~31 Direct styryl installation Moderate yield, long reaction time
Curtius Rearrangement Hydrazide → azide → isocyanate → amine addition 68–85 Functional group tolerance Multi-step, moderate yields
Industrial Multi-Step from 4-Hydroxyindanone Silylation, ozonolysis, oxidation, esterification, aromatization, saponification ~62 High purity, industrial scale Multi-step, requires careful control

Research Findings and Notes

  • The microwave-assisted Perkin rearrangement is a breakthrough in reducing synthesis time for benzofuran-2-carboxylic acids, which are key intermediates for the target compound.
  • Wittig–Horner olefination remains the preferred method for styryl group installation despite moderate yields, due to its directness and versatility.
  • Curtius rearrangement offers an alternative route to benzofuran carboxylic acids with potential for structural modifications.
  • Industrial methods emphasize purity and scalability, crucial for pharmaceutical-grade material production.
  • The methoxystyryl substitution enhances the compound’s chemical reactivity and potential biological activity, necessitating careful synthetic design to preserve functional groups.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1. Lymphoid-Tyrosine Phosphatase Inhibition

Recent studies have identified benzofuran-2-carboxylic acid derivatives, including 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid, as potent inhibitors of lymphoid-tyrosine phosphatase (LYP). LYP plays a crucial role in T-cell receptor signaling and tumor immunity. The most active derivatives demonstrated reversible inhibition of LYP with Ki values of 0.93 μM and 1.34 μM, indicating their potential as therapeutic agents in cancer immunotherapy by enhancing T-cell activation and suppressing tumor growth in syngeneic mouse models .

1.2. Anti-Cancer Properties

The compound has shown promise in enhancing anti-tumor immunity through its effects on immune cell modulation, particularly in the context of T-cell activation and macrophage polarization. These findings suggest that derivatives of this compound could be developed into new treatments for cancer, especially when combined with existing immunotherapies targeting PD-1/PD-L1 pathways .

Synthesis and Material Science

2.1. Synthesis Techniques

The compound can be synthesized through various chemical methods, including modular synthesis strategies that allow for the construction of complex polyphenolic structures. This modular approach facilitates the generation of diverse derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

2.2. Polymerization Catalysts

Silylated compounds derived from benzofuran carboxylic acids have been utilized as catalysts for polymerizing olefins, showcasing their utility in industrial applications beyond medicinal chemistry . This indicates a broader applicability in materials science, where such compounds can contribute to the development of new polymers with enhanced properties.

Structural Characterization

3.1. NMR Spectroscopy and Other Techniques

The structural characterization of this compound has been performed using various techniques such as NMR spectroscopy, which provides insights into its molecular structure and dynamics . Understanding the structural properties is essential for optimizing its synthesis and enhancing its efficacy in medicinal applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-carboxylic Acid Derivatives

Structural and Electronic Comparisons

Substituent Effects
  • The chloro group is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference may alter metabolic stability and target affinity . Key Data: Purity ≥95%, molecular weight 318.77 g/mol .
  • 5-(4-Chlorophenyl)benzofuran-2-carboxylic acid (CAS: 76313-59-2): Lacks the styryl group but features a 4-chlorophenyl substituent directly attached to the benzofuran core. Key Data: Molecular weight 272.69 g/mol .
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid :

    • Contains an acetyl group at position 5 and a methoxy group at position 7, enhancing electron density. The acetic acid side chain at position 3 introduces additional hydrogen-bonding capacity compared to the target compound’s styryl group .
    • Synthesis : One-pot multicomponent reaction using acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid .
Similarity Scores (from ):
  • 5-Methoxybenzofuran-2-carboxylic acid : Similarity = 0.87.
  • 3-Methylbenzofuran-2-carboxylic acid : Similarity = 0.83.
    These scores highlight the critical role of the styryl and methoxy groups in distinguishing the target compound from simpler analogues.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility
3-(4-Methoxystyryl)benzofuran-2-COOH ~296.3 Styryl, 4-OCH₃, COOH ~3.2 Low (DMSO)
3-(4-Chloro-C₆H₄-SCH₂)-benzofuran-COOH 318.77 Cl, SCH₂, COOH ~4.1 Moderate
5-(4-Cl-C₆H₄)-benzofuran-2-COOH 272.69 Cl, COOH ~2.8 Moderate
Vilazodone Intermediate ~371.4 Piperazinyl, COOEt ~2.5 High

Biological Activity

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse scientific studies.

Synthesis of this compound

The compound can be synthesized through various methods, including bromocyclization reactions involving ortho-substituted arylalkynes, which yield benzofuran derivatives with significant yields. The synthetic pathway often involves the use of palladium-catalyzed reactions, leading to the formation of the desired styrylbenzofuran structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • K562 (leukemia)
  • MOLT-4 (leukemia)
  • HeLa (cervical carcinoma)

The compound exhibited a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency in inducing apoptosis in cancer cells. The mechanism appears to involve activation of caspases, indicating that the compound may trigger apoptotic pathways .

The biological activity is attributed to several mechanisms:

  • Caspase Activation : The compound significantly increases the activity of caspases 3 and 7, which are critical markers for apoptosis. For instance, one study reported a nearly five-fold increase in caspase activity in treated K562 cells .
  • Cell Cycle Arrest : In MDA-MB-231 breast cancer cells, treatment with related benzofuran derivatives led to cell cycle arrest at the G2/M phase, promoting apoptosis as evidenced by flow cytometry assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that derivatives exhibit significant activity against Gram-positive bacteria and certain fungi. For example, some compounds showed minimum inhibitory concentrations (MICs) as low as 100 μg/mL against Candida species .

Case Study 1: Anticancer Activity

A study synthesized a series of benzofuran derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines. The results indicated that this compound was among those with the highest selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives. The study found that specific modifications to the benzofuran structure enhanced antimicrobial efficacy against both bacterial and fungal strains. The findings support further exploration into the potential use of these compounds as alternative antimicrobial agents .

Data Summary

Activity Cell Line / Pathogen IC50 / MIC (μM) Mechanism
AnticancerK562<10Apoptosis via caspase activation
AnticancerHeLa<15Cell cycle arrest
AntimicrobialC. albicans100Disruption of cell membrane integrity
AntimicrobialS. aureus200Inhibition of bacterial growth

Q & A

Q. What are the common synthetic routes for 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves benzofuran-2-carboxylic acid derivatives as intermediates. Key strategies include:
  • Curtius Rearrangement : A four-step process starting from benzofuran-2-carboxylic acid, involving Suzuki-Miyaura cross-coupling. Challenges include reductive debromination side reactions due to electron-deficient aryl halides .
  • Friedländer Condensation : One-pot synthesis using salicylaldehyde derivatives, yielding quinoline-3-carboxylic acid analogs. Optimization is required to control regioselectivity and minimize byproducts .
  • Catalytic Hydrogenation of Alkynes : Proposed for introducing styryl groups, though not experimentally validated. Literature suggests challenges in maintaining stereochemical integrity during hydrogenation .
    Key limitations include photoisomerization-induced decomposition during reaction steps and insufficient yields due to small reactant quantities .

Q. How is the purity of this compound typically assessed in synthetic chemistry research?

  • Methodological Answer : Analytical protocols combine:
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to separate impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect trace byproducts .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify structural integrity, with attention to coupling constants for styryl group confirmation .
    Solid-phase extraction (SPE) using Oasis HLB cartridges is recommended for pre-analytical purification to minimize matrix interference .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in the biological activity evaluation of benzofuran-2-carboxylic acid derivatives under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from differences in:
  • Experimental Models : Compare in vitro (e.g., PBMC assays) and in vivo results. For example, immune-modulatory effects observed in microgravity-simulated PBMCs may not translate to terrestrial models due to altered lymphocyte activation pathways .
  • Dose-Response Relationships : Use nonlinear regression models (e.g., four-parameter logistic curves) to identify threshold effects. For instance, antioxidant activity in Compound A (high activity) vs. Compound B (moderate) may depend on concentration-dependent redox cycling .
  • Replication Under Controlled Conditions : Repeat assays with standardized protocols (e.g., NASA’s PBMC studies under simulated microgravity) to isolate gravitational variables .

Q. How can computational modeling be integrated with experimental approaches to predict the reactivity and stability of this compound in novel synthetic pathways?

  • Methodological Answer : Computational tools enhance synthesis design:
  • Density Functional Theory (DFT) : Predict transition states for photoisomerization or hydrogenation steps. For example, calculate activation energies to optimize reaction temperatures and avoid decomposition .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., neuraminidase or cytokine receptors) to prioritize synthesis .
  • Reaction Pathway Simulations : Use software like Gaussian or Schrödinger to model intermediates in multi-step syntheses, such as Curtius rearrangements or Friedländer condensations .

Q. What methodological considerations are critical when evaluating the immunomodulatory effects of this compound derivatives in human peripheral blood mononuclear cells (PBMCs) under simulated microgravity?

  • Methodological Answer : Key factors include:
  • Gravitational Stress Simulation : Use rotating wall vessel (RWV) bioreactors to mimic microgravity. Validate with cytokine profiling (e.g., IL-2, IFN-γ) to assess lymphocyte suppression .
  • Dose Timing : Pre-treat cells with derivatives before gravitational stress vs. concurrent exposure. NASA studies show KMEG derivatives restore immune function only when administered pre-exposure .
  • Control for Confounders : Include ground-based controls and monitor oxidative stress markers (e.g., ROS levels) to distinguish gravitational effects from chemical toxicity .

Q. How do structural modifications at the styryl group of benzofuran-2-carboxylic acid derivatives influence their electrochemical properties and interaction with biological targets?

  • Methodological Answer : Styryl group alterations impact:
  • Redox Potential : Cyclic voltammetry (CV) reveals methoxy substituents (e.g., 4-methoxy) lower oxidation potentials, enhancing antioxidant activity via radical scavenging .
  • Binding Affinity : Molecular dynamics (MD) simulations show styryl π-stacking with hydrophobic pockets in enzymes (e.g., COX-2), validated via surface plasmon resonance (SPR) .
  • Solubility : LogP calculations indicate halogenation (e.g., Cl at C7) increases lipophilicity, requiring formulation adjustments for in vivo studies .

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